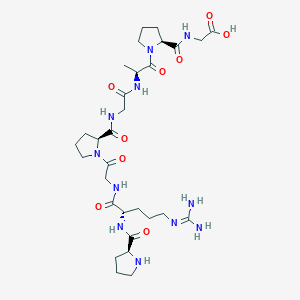
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolylglycyl-L-alanyl-L-prolylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolylglycyl-L-alanyl-L-prolylglycine is a complex peptide compound It is composed of multiple amino acids, including proline, ornithine, glycine, and alanine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolylglycyl-L-alanyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolylglycyl-L-alanyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction could result in reduced peptides with altered functional groups.
Scientific Research Applications
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolylglycyl-L-alanyl-L-prolylglycine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolylglycyl-L-alanyl-L-prolylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- D-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
- L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline
Uniqueness
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-prolylglycyl-L-alanyl-L-prolylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with different molecular targets and exhibit specific biological activities compared to other similar compounds.
Properties
CAS No. |
824950-19-8 |
|---|---|
Molecular Formula |
C30H49N11O9 |
Molecular Weight |
707.8 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C30H49N11O9/c1-17(29(50)41-13-5-9-21(41)28(49)37-16-24(44)45)38-22(42)14-35-27(48)20-8-4-12-40(20)23(43)15-36-25(46)19(7-3-11-34-30(31)32)39-26(47)18-6-2-10-33-18/h17-21,33H,2-16H2,1H3,(H,35,48)(H,36,46)(H,37,49)(H,38,42)(H,39,47)(H,44,45)(H4,31,32,34)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
YNIWRSBSBMINEC-SXYSDOLCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















